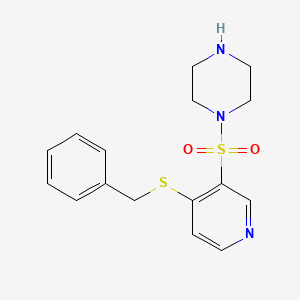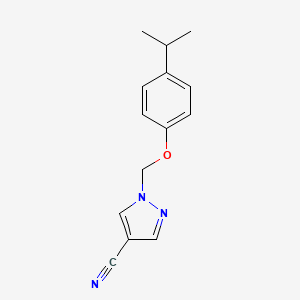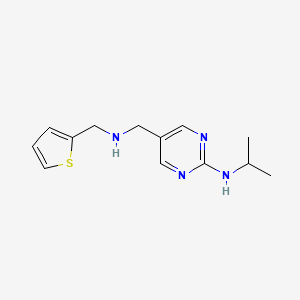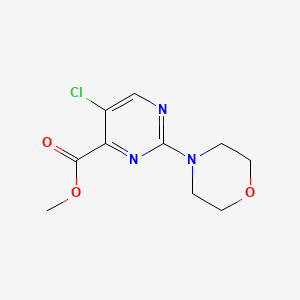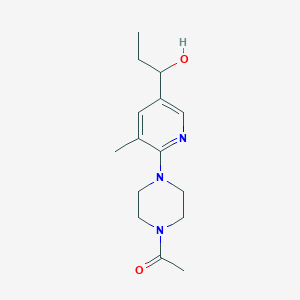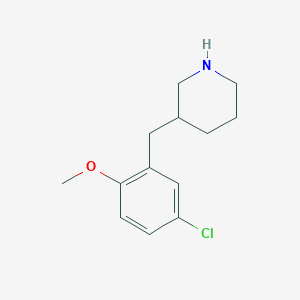![molecular formula C8H4BrNO3 B11809328 4-Bromobenzo[d]isoxazole-3-carboxylic acid CAS No. 1352394-84-3](/img/structure/B11809328.png)
4-Bromobenzo[d]isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzo[d]isoxazole-3-carboxylic acid is a chemical compound with significant interest in various fields of scientific research. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s structure consists of a bromine atom attached to a benzoisoxazole ring, which is further substituted with a carboxylic acid group.
Métodos De Preparación
The synthesis of 4-Bromobenzo[d]isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromo-2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole derivative . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Análisis De Reacciones Químicas
4-Bromobenzo[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-Bromobenzo[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromobenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic outcomes .
Comparación Con Compuestos Similares
4-Bromobenzo[d]isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:
- 4-Chlorobenzo[d]isoxazole-3-carboxylic acid
- 4-Fluorobenzo[d]isoxazole-3-carboxylic acid
- 4-Iodobenzo[d]isoxazole-3-carboxylic acid
These compounds share a similar core structure but differ in the halogen substituent attached to the benzoisoxazole ring. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
1352394-84-3 |
|---|---|
Fórmula molecular |
C8H4BrNO3 |
Peso molecular |
242.03 g/mol |
Nombre IUPAC |
4-bromo-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12) |
Clave InChI |
USXNLPWCAJHNDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


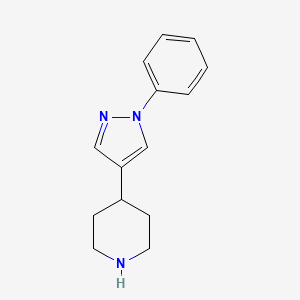


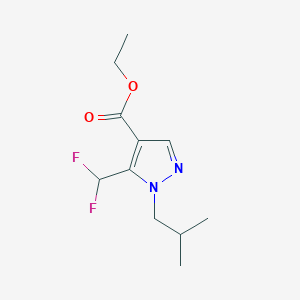
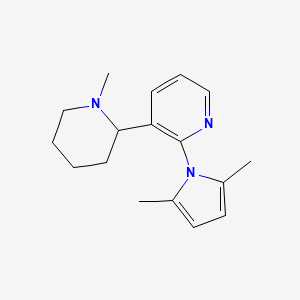
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)

